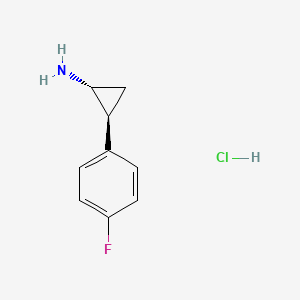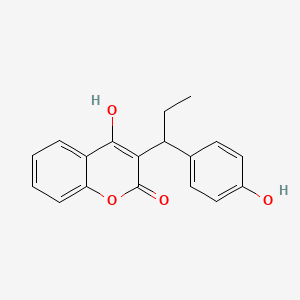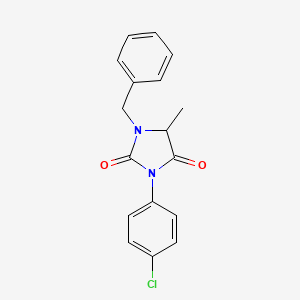
Sulfamethizole-13C6
概要
説明
Sulfamethizole-13C6 is a labeled analog of sulfamethizole, a sulfonamide antibiotic. The compound is characterized by the incorporation of six carbon-13 isotopes into the phenyl ring of sulfamethizole. This isotopic labeling is particularly useful in various analytical and research applications, including pharmacokinetic studies and metabolic investigations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethizole-13C6 involves the introduction of carbon-13 isotopes into the phenyl ring of sulfamethizole. The general synthetic route includes:
Nitration and Reduction: The phenyl ring is nitrated to introduce nitro groups, which are subsequently reduced to amines.
Isotopic Labeling: The labeled carbon-13 atoms are introduced through specific chemical reactions that replace the hydrogen atoms in the phenyl ring with carbon-13.
Coupling Reactions: The labeled phenyl ring is then coupled with the sulfonamide moiety to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction reactions to produce the intermediate compounds.
Isotopic Labeling: Efficient incorporation of carbon-13 isotopes using specialized reactors and conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions: Sulfamethizole-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sulfonamides.
科学的研究の応用
Sulfamethizole-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry.
Biology: Employed in metabolic studies to trace the biochemical pathways of sulfamethizole.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfamethizole.
Industry: Applied in quality control and validation of analytical methods in pharmaceutical manufacturing.
作用機序
Sulfamethizole-13C6, like sulfamethizole, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation.
Molecular Targets and Pathways:
Target: Dihydropteroate synthetase.
Pathway: Inhibition of folic acid synthesis pathway in bacteria.
類似化合物との比較
Sulfamethizole-13C6 can be compared with other sulfonamide antibiotics such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of the compound.
特性
IUPAC Name |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCAVUAMIDAGB-CLQMYPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334378-92-5 | |
| Record name | 1334378-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)






